5-Chloropyrazolo[1,5-c]pyrimidine
Description
5-Chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo-pyrimidine scaffold with a chlorine substituent at the 5-position. This structure serves as a critical pharmacophore in medicinal chemistry due to its versatility in binding to biological targets. It has been widely utilized as a synthetic intermediate in the development of kinase inhibitors, particularly for tropomyosin receptor kinase (TRK) inhibitors, where it contributes to enhanced potency and selectivity . The molecular formula of the parent compound is C₆H₃ClN₃, with a molecular weight of 152.56 g/mol. Its SMILES notation is Clc1ccn2c(n1)ccn2, and it is commercially available under CAS numbers such as 1363380-51-1 .
Properties
CAS No. |
1528835-00-8 |
|---|---|
Molecular Formula |
C6H4ClN3 |
Molecular Weight |
153.57 g/mol |
IUPAC Name |
5-chloropyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-5-1-2-9-10(5)4-8-6/h1-4H |
InChI Key |
OTYVMOHVGJJAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CN2N=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazolo[1,5-c]pyrimidine typically involves the reaction of 5-Hydroxypyrazolo[1,5-a]pyrimidine with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds as follows:
- Dissolve 5-Hydroxypyrazolo[1,5-a]pyrimidine in dry POCl3.
- Add PCl5 to the solution.
- Reflux the mixture at 100°C for 1.5 hours.
- Cool the reaction mixture and pour it into ice-cold water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for 5-Chloropyrazolo[1,5-c]pyrimidine are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient heat transfer and mixing, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as Dess-Martin periodinane or activated manganese dioxide (MnO2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-c]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Applications
The pyrazolo[1,5-c]pyrimidine scaffold, including 5-chloropyrazolo[1,5-c]pyrimidine, has been investigated for its anticancer properties. Recent studies have shown that derivatives of this compound exhibit potent activity against various cancer cell lines.
Case Study: Dual CDK2/TRKA Inhibitors
In a study focusing on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives, compounds demonstrated significant potential as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Notably, one derivative exhibited a mean growth inhibition of 43.9% across 56 cancer cell lines. The synthesized compounds showed binding modes similar to established inhibitors, indicating their potential in the development of novel anticancer therapeutics .
Table 1: Anticancer Activity of Pyrazolo[1,5-c]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound 6s | CDK2 | 11.70 | RFX 393 |
| Compound 6t | TRKA | 19.92 | RFX 393 |
These findings suggest that further exploration of the structure-activity relationship could lead to the development of more effective anticancer agents.
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. Research indicates that pyrazolo[1,5-c]pyrimidine derivatives can inhibit key enzymes involved in cancer progression.
Case Study: Enzyme Inhibition Studies
In vitro studies have shown that certain derivatives of pyrazolo[1,5-c]pyrimidine exhibit significant inhibitory effects on enzymes related to cancer cell proliferation. For instance, compounds were evaluated against CDK2 and TRKA enzymes, revealing moderate to high inhibition rates compared to control compounds .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | Inhibition Rate (%) |
|---|---|---|
| Compound 6s | CDK2 | High |
| Compound 6t | TRKA | Moderate |
Material Science Applications
Beyond medicinal chemistry, 5-chloropyrazolo[1,5-c]pyrimidine and its derivatives have been explored for their photophysical properties in material science.
Case Study: Fluorophore Development
Research has identified pyrazolo[1,5-a]pyrimidines as promising candidates for optical applications due to their exceptional photophysical properties. These compounds can act as fluorophores, making them suitable for use in sensors and imaging technologies . The ability to form crystals with notable conformational properties enhances their application in solid-state devices.
Table 3: Photophysical Properties of Pyrazolo[1,5-a]pyrimidines
| Property | Value |
|---|---|
| Emission Wavelength (nm) | Variable |
| Quantum Yield (%) | High |
Mechanism of Action
The mechanism of action of 5-Chloropyrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 5-Chloropyrazolo[1,5-a]pyrimidine
Key Observations :
- Substituent Effects : The position and nature of substituents significantly influence biological activity. For example, 5-chloro-3-iodo derivatives (e.g., CID 46941644) enhance antitumor activity in TRK inhibitors , while methoxy groups at C7 (as in 5-chloro-7-methoxypyrazolo[1,5-a]pyrimidine) may improve solubility and target binding .
Key Findings :
- Antitumor Efficacy: Pyrazolo[1,5-a]pyrimidines with halogen substituents (e.g., Cl, I) show superior TRK inhibition compared to thieno- or triazolopyrimidines, likely due to optimized π-π stacking and hydrogen bonding with kinase domains .
- Antimicrobial Activity: Thienopyrimidines and triazolopyrimidines exhibit broader antimicrobial spectra but lower potency than pyrazolo[1,5-a]pyrimidines in kinase targeting .
Biological Activity
5-Chloropyrazolo[1,5-c]pyrimidine is a compound belonging to the pyrazolo[1,5-c]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against cancer cells, and relevant research findings.
Chemical Structure and Properties
5-Chloropyrazolo[1,5-c]pyrimidine is characterized by its chlorinated pyrazolo structure, which contributes to its pharmacological properties. The molecular formula is with a molecular weight of 169.57 g/mol. The presence of the chlorine atom at the 5-position is significant for its biological activity.
The biological activity of 5-chloropyrazolo[1,5-c]pyrimidine is primarily attributed to its role as a kinase inhibitor . It has been shown to selectively inhibit certain kinases involved in cell proliferation and survival pathways, particularly:
- Pim-1 Kinase : A serine/threonine kinase implicated in cancer cell survival and proliferation.
- Flt-3 Kinase : A receptor tyrosine kinase associated with hematopoietic malignancies.
Inhibition of these kinases can lead to decreased phosphorylation of downstream targets such as BAD (BCL-2 antagonist of cell death), thereby promoting apoptosis in cancer cells.
In Vitro Studies
A series of studies have evaluated the anticancer potential of 5-chloropyrazolo[1,5-c]pyrimidine against various cancer cell lines. The results indicate potent cytotoxic effects:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB231 (triple-negative breast cancer), and others.
- IC50 Values : The compound demonstrated IC50 values ranging from 15.3 µM against MCF-7 cells to lower values depending on structural modifications.
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.3 | Inhibition of Pim-1 and Flt-3 |
| MDA-MB231 | TBD | Induction of apoptosis |
| Other lines | TBD | Varies with structural modifications |
Case Studies
-
Pim-1 Inhibition Study :
- A study demonstrated that compounds similar to 5-chloropyrazolo[1,5-c]pyrimidine significantly inhibited Pim-1 activity at submicromolar concentrations. This inhibition correlated with reduced cell viability in clonogenic assays, suggesting effective suppression of tumor growth through targeted kinase inhibition .
- Fluorescence-Based Assays :
- Structure-Activity Relationship (SAR) Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
